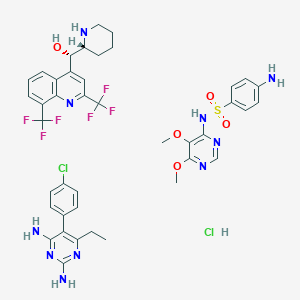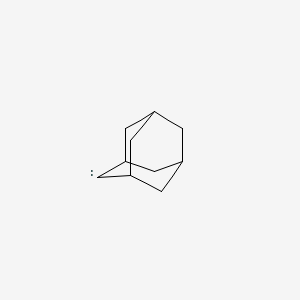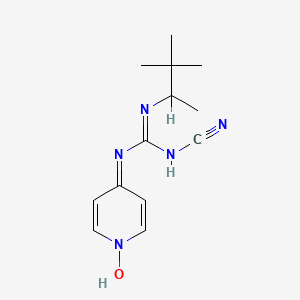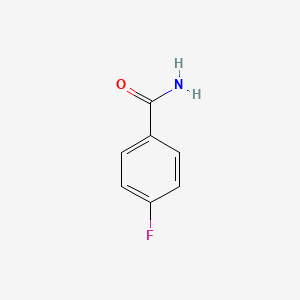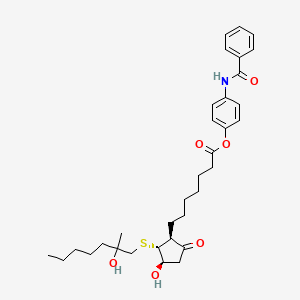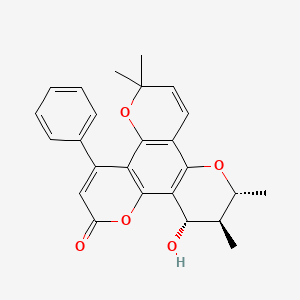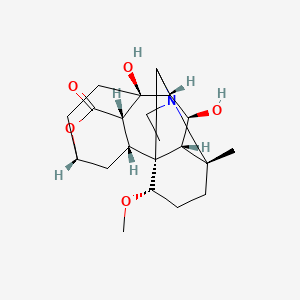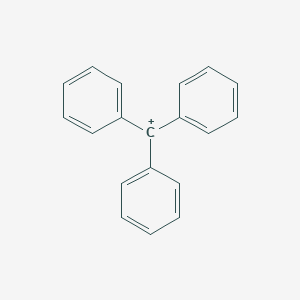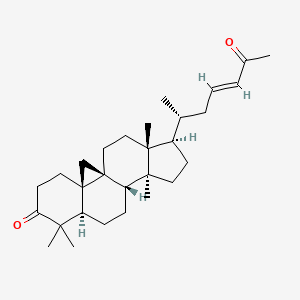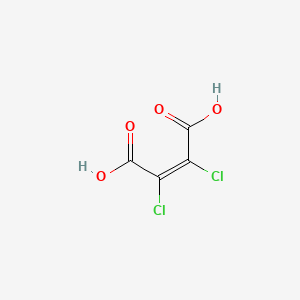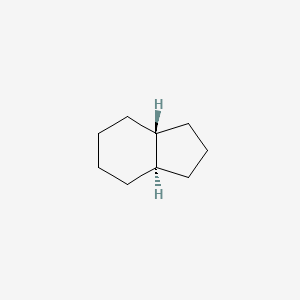
メチル水銀(1+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Methylmercury is formed in the environment through the methylation of inorganic mercury by certain anaerobic microorganisms in natural waters. This process is influenced by various factors, including the presence of organic matter and specific environmental conditions, leading to the widespread distribution of methylmercury in aquatic ecosystems (Bravo & Cosio, 2019).
Molecular Structure Analysis
The molecular interactions and structure of methylmercury-amino acid complexes highlight its potential for strong binding to proteins and enzymes, impacting biological systems. Quantum chemical calculations reveal that methylmercury forms complexes with amino acids, showing characteristic stretching frequencies for Hg-S/Se and Hg-C bonds, which are crucial for understanding its toxicological behavior (Asaduzzaman et al., 2010).
Chemical Reactions and Properties
Methylmercury's neurotoxic effects are primarily mediated through its interaction with -SH and -SeH groups on proteins, blocking their normal function. This interaction, known as the Rabenstein's Reaction, is crucial for understanding the distribution and toxicity of methylmercury in biological systems (Nogara et al., 2019).
Physical Properties Analysis
The bioavailability and toxicity of methylmercury are significantly influenced by its binding to natural organic ligands. Research demonstrates that the photodegradation of methylmercury is enhanced when bound to specific organic sulfur-containing thiol ligands, highlighting the importance of understanding these interactions for mitigating its environmental impact (Zhang & Hsu-Kim, 2010).
Chemical Properties Analysis
The chemical behavior of methylmercury in the environment and its interaction with biomolecules are key areas of interest. Studies show that methylmercury can be degraded by certain methanotrophs, indicating a potential pathway for the detoxification of methylmercury in natural environments (Lu et al., 2017). Additionally, the discovery of a new chemical demethylation pathway involving the reaction between methylmercury and selenoamino acids offers insights into the processes that may mitigate methylmercury's toxicity (Khan & Wang, 2010).
科学的研究の応用
微生物による水銀のメチル化
メチル水銀の生成は主に微生物媒介プロセスによって駆動されます {svg_1}. 微生物による水銀メチル化のメカニズムは、環境におけるメチル化を理解するための重要な研究トピックとなっています {svg_2}. 研究では、さまざまな環境における機能的菌株の単離、微生物群集組成の特性評価、メカニズムの解明に重点が置かれています {svg_3}.
環境毒性学
メチル水銀 (MeHg) は、水銀 (Hg) の最も生物毒性の高い形態の1つです。 ヒトと生態系の健康に世界的な脅威をもたらします {svg_4}. 二価水銀 (Hg 2+) から MeHg への変換は、主に水銀メチル化微生物によって行われます {svg_5}.
生物蓄積と生物濃縮
野生生物と人間は、食物網で生物蓄積と生物濃縮を起こすため、主に食事を通じてメチル水銀の形で水銀にさらされます {svg_6}.
神経毒性
水銀種の中で、メチル水銀の毒性は、初期の発達段階で神経系に著しく損傷を与えるため、構造と機能の両方の変化を引き起こします {svg_7}. 低用量であっても、胎児期におけるメチル水銀への曝露は、胎児の脳の発達を阻害し、成人期まで長期的な影響を及ぼす可能性があります {svg_8}.
酸化ストレス
最近の証拠は、酸化ストレスがメチル水銀誘発中毒における重要な分子メカニズムであることを示しています {svg_9}. メチル水銀誘発酸化還元不均衡におけるPI3K/Aktシグナル伝達経路と核転写因子NF-E2関連因子2 (Nrf2)の役割も強調されています {svg_10}.
心臓血管の健康
神経毒性に加えて、メチル水銀への曝露は心臓の健康にも影響を与えることが報告されています {svg_11}. ただし、証拠は一貫していません。 一部の研究では、メチル水銀への曝露と心拍変動 (HRV) の間に有意な関連性が発見されていますが、他の研究では発見されていません {svg_12}.
作用機序
Target of Action
The primary targets of Methylmercury-induced neurotoxicity are the cerebellum and visual cortex in both humans and mammals . In the cerebellum, granule cells are extremely sensitive to Methylmercury-induced neurotoxicity, whereas neighboring Purkinje cells are spared .
Mode of Action
Methylmercury is a potent electrophilic agent, causing a wide range of intracellular effects upon exposure . It preferentially interacts with (and oxidizes) nucleophilic groups (mainly thiols and selenols) from biomolecules, including proteins and low-molecular-weight molecules . This interaction contributes to oxidative stress and impaired function of several molecules .
Biochemical Pathways
Methylmercury affects several biochemical pathways. The ubiquitin-proteasome system is involved in defense against Methylmercury toxicity through the degradation of proteins synthesizing pyruvate . Mitochondrial accumulation of pyruvate can enhance Methylmercury toxicity . Additionally, Methylmercury exposure induces several immune-related chemokines, specifically in the brain, which may cause neurotoxicity .
Pharmacokinetics
More than 90% of ingested Methylmercury is absorbed from the gastrointestinal tract , and approximately 10% reaches the brain . Methylmercury can also cross the placental barrier, and Methylmercury levels in the fetal brain can reach 5–7 times higher than those in maternal blood , indicating the high health risk to the fetus.
Result of Action
Methylmercury exposure results in a collection of cellular and molecular alterations including cytokine release, oxidative stress, mitochondrial dysfunction, Ca2+ and glutamate dyshomeostasis, and cell death mechanisms . These are important consequences of brain cells exposure to Methylmercury .
Action Environment
Methylmercury is formed from inorganic mercury by the action of microbes that live in aquatic systems including lakes, rivers, wetlands, sediments, soils, and the open ocean . This Methylmercury production has been primarily attributed to anaerobic bacteria in the sediment . The biomethylation and bioaccumulation of Methylmercury result in human exposure through consumption of fish, and high intake can exert health risks .
Safety and Hazards
生化学分析
Biochemical Properties
Methylmercury(1+) plays a critical role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, primarily through its affinity for thiol groups. One of the key interactions is with the amino acid cysteine, forming a methylmercury-cysteine complex. This complex mimics methionine and is transported across cell membranes by amino acid transporters . Methylmercury(1+) also binds to proteins containing thiol groups, such as glutathione, which can lead to the inhibition of enzyme activity and disruption of cellular functions .
Cellular Effects
Methylmercury(1+) exerts profound effects on various cell types and cellular processes. It disrupts cell signaling pathways, alters gene expression, and affects cellular metabolism. In neurons, methylmercury(1+) interferes with calcium homeostasis and induces oxidative stress, leading to cell death . It also affects the expression of several genes involved in the cellular stress response and apoptosis . Additionally, methylmercury(1+) can impair mitochondrial function, further contributing to its cytotoxic effects .
Molecular Mechanism
The molecular mechanism of action of methylmercury(1+) involves several pathways. It binds to thiol groups in proteins, leading to the formation of stable complexes that inhibit enzyme activity . Methylmercury(1+) also induces the generation of reactive oxygen species (ROS), causing oxidative damage to cellular components . Furthermore, it disrupts calcium signaling by interfering with calcium channels and transporters, leading to increased intracellular calcium levels and subsequent cell death . The compound also affects the ubiquitin-proteasome system, leading to the accumulation of damaged proteins and further cellular dysfunction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methylmercury(1+) change over time. The compound is relatively stable, but its toxicity can increase with prolonged exposure. Studies have shown that methylmercury(1+) can induce long-term effects on cellular function, including persistent oxidative stress and mitochondrial dysfunction . In vitro studies have demonstrated that the cytotoxic effects of methylmercury(1+) can be observed even after short-term exposure, with significant impacts on cell viability and function .
Dosage Effects in Animal Models
The effects of methylmercury(1+) vary with different dosages in animal models. Low doses of methylmercury(1+) can cause subtle neurobehavioral changes, while higher doses lead to severe neurotoxicity and developmental defects . In mice, developmental exposure to methylmercury(1+) has been shown to impair learning and induce depression-like behavior . High doses of methylmercury(1+) can also cause significant weight loss and motor impairment in rodents . The threshold for toxic effects varies depending on the species and developmental stage of the animal .
Metabolic Pathways
Methylmercury(1+) is involved in several metabolic pathways. It is primarily metabolized by the liver, where it undergoes demethylation to form inorganic mercury . This process is facilitated by enzymes such as cytochrome P450 . Methylmercury(1+) can also interact with metabolic pathways involving glutathione, leading to the formation of methylmercury-glutathione complexes . These complexes are then transported to the kidneys for excretion . The compound’s interaction with metabolic pathways can disrupt normal cellular metabolism and contribute to its toxic effects .
Transport and Distribution
Methylmercury(1+) is efficiently transported and distributed within cells and tissues. It forms complexes with amino acids such as cysteine, which are recognized by amino acid transporters and facilitate its uptake into cells . Once inside the cell, methylmercury(1+) can bind to various proteins and accumulate in different cellular compartments . The compound is also capable of crossing the blood-brain barrier, leading to its accumulation in the brain and contributing to its neurotoxic effects .
Subcellular Localization
The subcellular localization of methylmercury(1+) is critical for understanding its activity and function. Methylmercury(1+) primarily localizes to the mitochondria, where it induces oxidative stress and disrupts mitochondrial function . It can also be found in the endoplasmic reticulum, where it interacts with proteins involved in protein folding and secretion . Additionally, methylmercury(1+) can accumulate in the nucleus, affecting gene expression and DNA repair processes . The compound’s localization to specific subcellular compartments is influenced by its interactions with targeting signals and post-translational modifications .
特性
IUPAC Name |
methylmercury(1+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3.Hg/h1H3;/q;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUXSCUEGJMZAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Hg+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3Hg+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

